N'-(2-nitrophenyl)-N-[(thiophen-2-yl)methyl]ethanediamide
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Overview
Description
N’-(2-nitrophenyl)-N-[(thiophen-2-yl)methyl]ethanediamide is an organic compound that features both nitrophenyl and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-nitrophenyl)-N-[(thiophen-2-yl)methyl]ethanediamide typically involves the reaction of 2-nitroaniline with thiophene-2-carboxaldehyde under specific conditions. The reaction may proceed through a series of steps including condensation, reduction, and amidation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
N’-(2-nitrophenyl)-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2-nitrophenyl)-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and thiophenyl groups may play a role in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N’-(2-nitrophenyl)-N-[(phenyl)methyl]ethanediamide: Similar structure but with a phenyl group instead of a thiophenyl group.
N’-(2-nitrophenyl)-N-[(furanyl)methyl]ethanediamide: Contains a furanyl group instead of a thiophenyl group.
Uniqueness
N’-(2-nitrophenyl)-N-[(thiophen-2-yl)methyl]ethanediamide is unique due to the presence of both nitrophenyl and thiophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N'-(2-nitrophenyl)-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c17-12(14-8-9-4-3-7-21-9)13(18)15-10-5-1-2-6-11(10)16(19)20/h1-7H,8H2,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNCYIDXBZYIAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=CS2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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